卡博韦三磷酸三乙胺盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

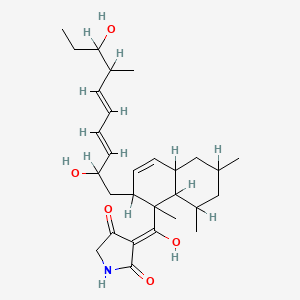

Carbovir Triphosphate Triethylamine Salt, also known as Carbovir Triphosphate Triethylamine Salt, is a useful research compound. Its molecular formula is C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N and its molecular weight is 487.19. The purity is usually 95%.

BenchChem offers high-quality Carbovir Triphosphate Triethylamine Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbovir Triphosphate Triethylamine Salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

在 HIV 治疗中的药代动力学和疗效

阿巴卡韦的代谢和抗病毒活性:阿巴卡韦代谢为卡博韦三磷酸 (CBV-TP),是 HIV 逆转录酶的有效抑制剂,对其抗病毒功效至关重要。阿巴卡韦的药代动力学表明,其快速吸收和生物利用度促进了其转化为 CBV-TP,突出了卡博韦三磷酸在其抗病毒机制中的关键作用。CBV-TP 的长消除半衰期支持每日一次给药,为阿巴卡韦在 HIV 治疗中的有效性做出了贡献 (Yuen、Weller 和 Pakes,2008)。

在 HIV 感染中的临床潜力:阿巴卡韦的临床疗效归因于卡博韦三磷酸,它可以显着降低患者的 HIV RNA 水平并延长病毒抑制,为 HIV 感染者提供了强有力的治疗策略。这强调了卡博韦三磷酸在增强病毒载量控制中的作用,进一步确立了其在 HIV 治疗方案中的重要性 (Hervey 和 Perry,2000)。

耐药性和药物相互作用

- HCV 耐药性:对巨细胞病毒 (CMV) 耐药性和治疗策略的研究反映了抗病毒耐药性的更广泛影响,这与卡博韦三磷酸在 HIV 治疗中的应用也相关。了解耐药机制和探索实验性抗病毒化合物可以为管理和减轻 HIV 治疗中的耐药性发展提供策略 (Chou,2015)。

作用机制

Target of Action

Carbovir Triphosphate Triethylamine Salt primarily targets the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting the viral RNA into DNA, a process essential for the virus to integrate into the host genome and propagate .

Mode of Action

Carbovir Triphosphate Triethylamine Salt interacts with its target by binding to the catalytic site of the HIV-1 reverse transcriptase . This interaction interferes with the enzyme’s ability to accurately replicate the viral genome . Specifically, it acts as a competitive inhibitor , mimicking the natural substrate of the enzyme, deoxyguanosine-5’-triphosphate (dGTP), and thus preventing its incorporation into the growing DNA chain .

Biochemical Pathways

The primary biochemical pathway affected by Carbovir Triphosphate Triethylamine Salt is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, the compound prevents the conversion of viral RNA into DNA, thereby disrupting the virus’s ability to integrate into the host genome and replicate . This leads to a decrease in the production of new virus particles.

Pharmacokinetics

Abacavir is metabolized intracellularly into Carbovir Triphosphate . The pharmacokinetics of the parent drug and its active metabolite would be expected to influence the bioavailability of Carbovir Triphosphate Triethylamine Salt.

Result of Action

The primary result of the action of Carbovir Triphosphate Triethylamine Salt is the inhibition of HIV-1 replication . By preventing the accurate replication of the viral genome, the compound effectively reduces the production of new virus particles, thereby limiting the spread of the virus within the host .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Carbovir Triphosphate Triethylamine Salt involves the conversion of Carbovir to its triphosphate form followed by the addition of triethylamine to form the salt.", "Starting Materials": [ "Carbovir", "Adenosine triphosphate (ATP)", "Triethylamine", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Methanol (MeOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Carbovir is converted to its monophosphate form using ATP and NaOH as a catalyst.", "Step 2: The monophosphate form is then converted to its diphosphate form using ATP and HCl as a catalyst.", "Step 3: The diphosphate form is then converted to its triphosphate form using ATP and NaOH as a catalyst.", "Step 4: Triethylamine is added to the triphosphate form to form the salt.", "Step 5: The salt is purified using a combination of MeOH and H2O." ] } | |

CAS 编号 |

1391048-07-9 |

分子式 |

C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N |

分子量 |

487.19 |

同义词 |

rel-P-[[(1R,4S)-4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylamine Salt; _x000B_cis-(±)-P-[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylam |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1146245.png)

![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)